molecular formula C13H11BClFO3 B1368683 (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid CAS No. 870777-28-9

(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid

Cat. No. B1368683
CAS RN: 870777-28-9
M. Wt: 280.49 g/mol
InChI Key: YDPXKZJRODTNBZ-UHFFFAOYSA-N
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Description

“(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C13H11BClFO3 . It has a molecular weight of 280.49 g/mol . The compound is also known by other names such as “3-Chloro-4- (2’-fluorobenzyloxy)phenylboronic acid”, “[3-chloro-4- [ (2-fluorophenyl)methoxy]phenyl]boronic acid”, and "{3-Chloro-4- [ (2-fluorophenyl)methoxy]phenyl}boronic acid" .


Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid” can be represented by the canonical SMILES notation: B (C1=CC (=C (C=C1)OCC2=CC=CC=C2F)Cl) (O)O . The InChI representation is: InChI=1S/C13H11BClFO3/c15-11-7-10 (14 (17)18)5-6-13 (11)19-8-9-3-1-2-4-12 (9)16/h1-7,17-18H,8H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid” include a molecular weight of 280.49 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The compound has a topological polar surface area of 49.7 Ų and a complexity of 283 .

Scientific Research Applications

Fluorescence Quenching Studies

The fluorescence quenching properties of boronic acid derivatives, including variants similar to (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid, have been studied extensively. For instance, the fluorescence quenching of derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid in alcohols of varying viscosities is a significant area of research. This study offers insights into the Stern–Volmer constant calculations and the role of intermolecular and intramolecular hydrogen bonding in conformational changes of the solutes (Geethanjali et al., 2015).

Boronic Acid Derivatives in Organic Synthesis

Role in Optical Modulation

Phenyl boronic acids, a category to which (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid belongs, are essential for saccharide recognition and can anchor hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. A study highlights the optical modulation properties of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrating the influence of boronic acid structure on SWNT photoluminescence quantum yield (Mu et al., 2012).

Investigating Boronic Acid and Fluorine Interaction

The interaction between fluorine-substituted benzeneboronic acids and enzymes like subtilisin Carlsberg has been the subject of extensive studies. This interaction, crucial for understanding the behavior of compounds like (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid, reveals insights into the dissociation rate constants and the dynamics of boronate species (London & Gabel, 1994).

Application in Glucose Sensing Materials

The synthesis and application of amino-3-fluorophenyl boronic acid, derived from compounds like (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid, highlight its utility in constructing glucose sensing materials. These materials are designed to operate at the physiological pH of bodily fluids, demonstrating the versatility of boronic acid derivatives in medical applications (Das et al., 2003).

properties

IUPAC Name

[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-11-7-10(14(17)18)5-6-13(11)19-8-9-3-1-2-4-12(9)16/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPXKZJRODTNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584552
Record name {3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870777-28-9
Record name {3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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